

AXL in Epithelial-Mesenchymal Transition: Molecular Mechanisms, Therapeutic Targeting, and Experimental Approaches

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Introduction to AXL Biology and EMT

AXL receptor structure and function represents a critical component in understanding cancer progression and therapeutic resistance. AXL, a member of the **TAM receptor family** (TYRO3, AXL, and MERTK), is a single-pass transmembrane receptor tyrosine kinase encoded by a gene located at chromosome 19q13.2. The receptor consists of an extracellular domain containing **two immunoglobulin-like repeats** and **two fibronectin type III repeats**, a transmembrane domain, and an intracellular tyrosine kinase domain. The name "AXL" is derived from the Greek word "anexelekto," meaning "uncontrolled," reflecting its significant role in cancer progression pathways. Unlike many other receptor tyrosine kinases, AXL is rarely mutated in cancers; instead, its dysregulation typically occurs through **overexpression mechanisms** driven by gene amplification or stimulation from the tumor microenvironment. This overexpression pattern makes AXL an attractive therapeutic target with potentially lower risk of resistance development through mutation. [1]

The **biological process of epithelial-mesenchymal transition (EMT)** constitutes a fundamental mechanism in both physiological processes and pathological conditions, particularly cancer metastasis. During EMT, epithelial cells undergo remarkable phenotypic changes, losing their characteristic polarity and cell-cell adhesion properties while acquiring mesenchymal traits that enhance migratory capacity, invasiveness, and resistance to apoptosis. This transition is orchestrated by core EMT transcription factors (EMT-TFs),

including SNAI1/2, TWIST1/2, and ZEB1/2, which collectively repress epithelial markers like E-cadherin while promoting expression of mesenchymal markers such as vimentin, fibronectin, and N-cadherin. In cancer contexts, EMT is now understood not as a binary switch but as a **dynamic plasticity spectrum** (epithelial-mesenchymal plasticity or EMP), where cells can occupy various intermediate **hybrid E/M states** that confer distinct functional advantages, including enhanced stemness and therapeutic resistance. [2]

The intersection between AXL signaling and EMT pathways creates a powerful axis driving tumor progression, metastatic dissemination, and treatment failure across numerous cancer types. This technical review comprehensively examines the molecular mechanisms underlying AXL-mediated EMT, current therapeutic strategies targeting this axis, and experimental approaches for investigating this critical pathway in cancer biology.

Molecular Mechanisms of AXL-Driven EMT

AXL Activation and Downstream Signaling

AXL receptor activation occurs through multiple distinct mechanisms, each contributing to its role in EMT induction and cancer progression:

- **Ligand-dependent activation:** The primary ligand for AXL is **Growth Arrest-Specific 6 (GAS6)**, a vitamin K-dependent protein that binds to AXL's extracellular domain with high affinity. GAS6 binding induces AXL homodimerization, autophosphorylation of intracellular tyrosine residues, and initiation of downstream signaling cascades. This activation mechanism requires presentation of GAS6 in complex with **phosphatidylserine (PtdSer)** on cell membranes, forming an extracellular lipid-protein complex essential for optimal receptor activation. [1]
- **Ligand-independent activation:** AXL can also be activated through **receptor crosstalk** with other tyrosine kinase receptors including c-MET, EGFR, HER2/HER3, VEGFR, PDGFR, and FLT3. This transactivation occurs independently of GAS6 binding and represents an alternative mechanism for AXL signaling initiation in cancer contexts. Additionally, AXL can undergo **autoactivation** through overexpression-induced dimerization or in response to oxidative stress conditions commonly found in the tumor microenvironment. [1]

- **Regulatory mechanisms:** AXL expression and activity are tightly controlled through **epigenetic modifications** (promoter methylation), **transcriptional regulation** by factors including HIF- α , AP-1, YAP1/TEAD, CREB, MZF1, and SP-1, and **post-transcriptional regulation** by miRNAs (miR-33a-5p, miR-93-5p) and long non-coding RNAs (DANCR, XIST). Posttranslational modifications including glycosylation, phosphorylation, proteolytic cleavage, and ubiquitination further modulate AXL functionality in cancer progression. [1]

Upon activation, AXL initiates multiple downstream signaling pathways that collectively promote EMT and associated malignant phenotypes:

Table 1: Key Downstream Signaling Pathways Activated by AXL in EMT

Signaling Pathway	Key Components	Functional Consequences in EMT
PI3K/AKT/mTOR	PI3K, AKT, mTOR	Enhanced cell survival, suppressed apoptosis, increased translation of EMT-related proteins
RAS/RAF/MEK/ERK	RAS, RAF, MEK1/2, ERK1/2	Increased cell proliferation, migration, and invasion capabilities
JAK/STAT	JAK2, STAT3	Promotion of inflammatory responses, stemness maintenance
NF- κ B	IKK complex, NF- κ B subunits	Regulation of immune responses, anti-apoptotic gene expression

[1] [3]

AXL-Induced EMT and Functional Consequences

AXL signaling directly promotes the **molecular reprogramming** characteristic of EMT through multiple interconnected mechanisms:

- **Transcription factor regulation:** AXL activation induces expression of core EMT-TFs, particularly **SNAI1** and **ZEB1**, which serve as master regulators of the mesenchymal transition. These

transcription factors directly repress epithelial genes including CDH1 (encoding E-cadherin) while activating mesenchymal genes such as VIM (vimentin) and CDH2 (N-cadherin). The specific EMT-TF profile induced by AXL signaling appears to be context-dependent, with different factors predominating in different cancer types. [2]

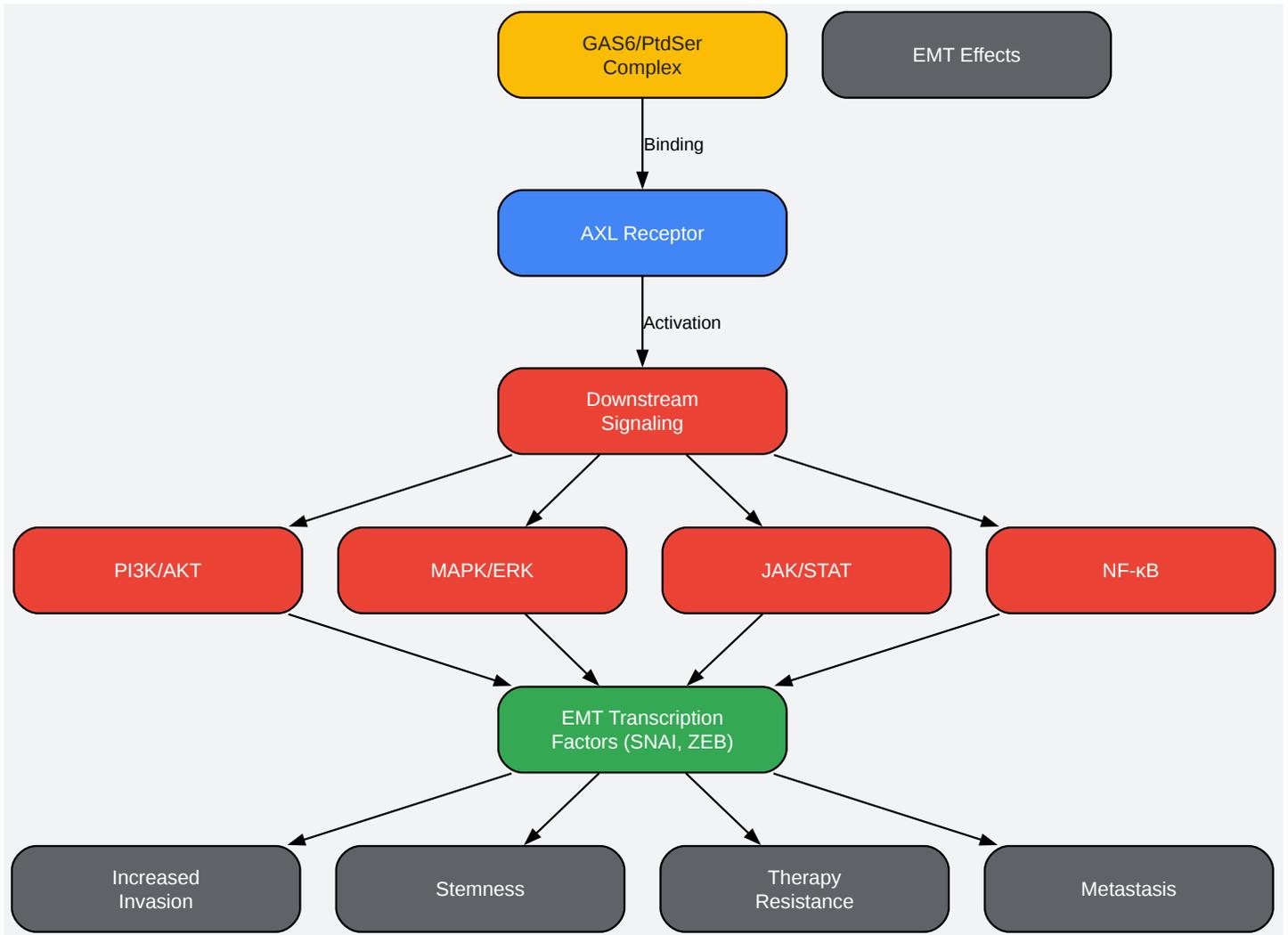
- **Cytoskeletal reorganization:** Through activation of RAC1 and RHO GTPase pathways, AXL signaling promotes **actin cytoskeleton remodeling**, facilitating the formation of membrane protrusions (invadopodia, filopodia) essential for cell migration and invasion. This structural reorganization is complemented by AXL-mediated regulation of **matrix metalloproteinases (MMPs)** that degrade extracellular matrix components, further enabling invasive behavior. [3]
- **Stemness acquisition:** AXL activation promotes the emergence and maintenance of **cancer stem cells (CSCs)** with enhanced tumor-initiating capacity. Notably, the **hybrid E/M state** induced by AXL signaling appears particularly associated with stemness properties across multiple cancer types, including breast, pancreatic, and lung cancers. These CSCs exhibit enhanced resistance to conventional therapies and contribute to tumor recurrence. [2]

Table 2: Functional Consequences of AXL-Mediated EMT in Cancer

Biological Process	AXL/EMT Mechanism	Clinical Impact
Metastasis	Enhanced migration/invasion, intravasation, survival in circulation	Increased distant metastasis, poorer overall survival
Therapy Resistance	Upregulation of drug efflux pumps, DNA damage repair, anti-apoptotic signaling	Resistance to chemotherapy, targeted therapy, immunotherapy
Tumor Microenvironment Remodeling	Immunosuppression, angiogenesis, fibroblast activation	Enhanced tumor growth, immune evasion
Tumor Initiation	Cancer stem cell generation and maintenance	Tumor recurrence, minimal residual disease

[1] [3] [2]

The following diagram illustrates the core AXL signaling pathway and its integration with EMT regulation:



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> Core AXL signaling pathway activation and its integration with EMT regulatory networks, showing key downstream effectors and functional consequences in cancer progression.

Therapeutic Targeting of AXL in EMT and Cancer

AXL-Targeted Therapeutic Agents

The strategic importance of AXL in driving EMT, metastasis, and therapy resistance has motivated development of several classes of AXL-targeted therapeutics:

Small molecule tyrosine kinase inhibitors (TKIs) represent the most advanced class of AXL-targeted agents currently in clinical development:

- **Bemcentinib (BGB324/R428):** This **first-in-class selective AXL inhibitor** has received fast-track designation from the US FDA in combination with PD-1/PD-L1 inhibitors. **Bemcentinib** specifically blocks AXL kinase activity, interfering with AXL/GAS6 signaling that promotes EMT, tumor survival, metastasis, and therapeutic resistance. Preclinical studies demonstrate that **bemcentinib** effectively reverses EMT phenotypes and sensitizes tumors to both targeted therapies and immunotherapy. [1] [4]
- **Multi-targeted inhibitors:** Several agents including **cabozantinib**, **glesatinib**, and **sitravatinib** inhibit AXL alongside other receptor tyrosine kinases such as c-MET, VEGFR, and RET. These multi-targeted approaches aim to simultaneously block compensatory signaling pathways that often underlie resistance mechanisms, providing broader suppression of EMT-related signaling networks. [5]

Biological therapies offer alternative approaches to targeting AXL function:

- **Monoclonal antibodies:** AXL-targeted antibodies including **YW327.6S2** and **DAXL-88** bind to the AXL extracellular domain, blocking GAS6 interaction and receptor activation. Some therapeutic antibodies additionally engage immune effector functions through antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). [1]
- **Antibody-drug conjugates (ADCs):** These precision therapeutics combine AXL-targeting antibodies with potent cytotoxic payloads, enabling selective delivery of chemotherapy directly to AXL-expressing tumor cells. This approach capitalizes on the frequent overexpression of AXL in advanced cancers while minimizing systemic toxicity. [5]
- **Axl-CAR therapies:** Emerging chimeric antigen receptor (CAR) T-cell and CAR-NK cell approaches targeting AXL represent innovative immunotherapeutic strategies for advanced, treatment-resistant malignancies. [5]

Table 3: AXL-Targeted Therapeutic Agents in Development

Therapeutic Class	Representative Agents	Mechanism of Action	Development Status
Selective AXL TKIs	Bemcentinib, TP-0903	Selective AXL kinase inhibition	Phase II/III trials (combination therapies)
Multi-Target TKIs	Cabozantinib, Sitravatinib	AXL + c-MET, VEGFR, RET inhibition	FDA-approved (some agents), later-line therapy
Therapeutic Antibodies	YW327.6S2, DAXL-88	Ligand blockade, receptor internalization	Preclinical/early clinical development
Antibody-Drug Conjugates	AXL-107-MMAE, Enapotamab vedotin	Targeted cytotoxic delivery	Early clinical trials
CAR Therapies	AXL-CAR T/NK cells	Redirected immune cell targeting	Preclinical development

[5] [1] [4]

Combination Strategies and Clinical Applications

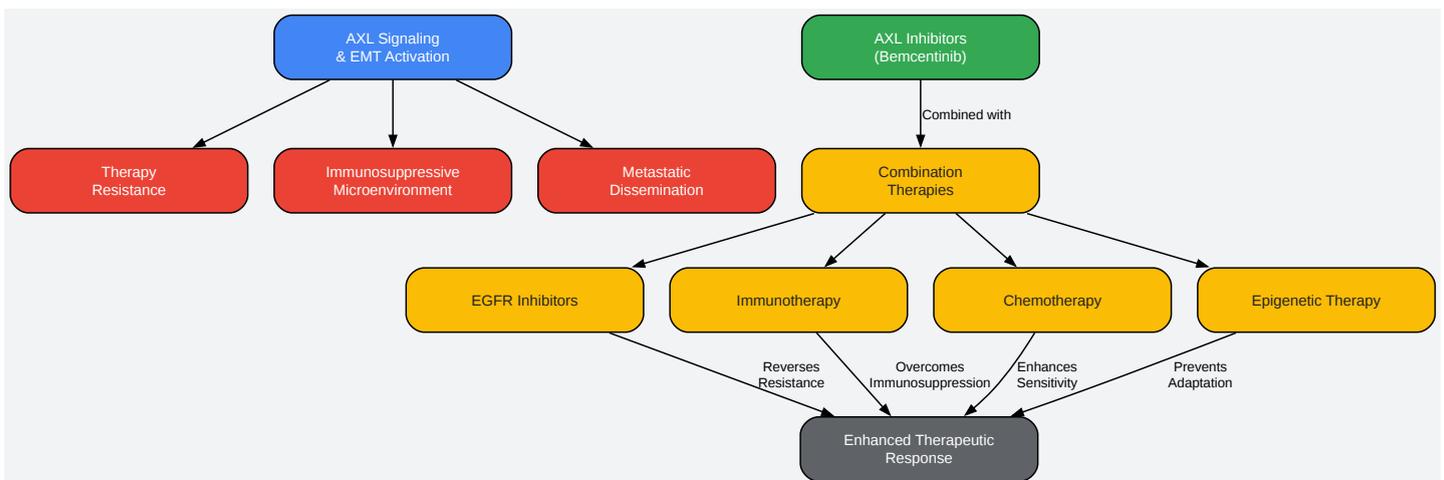
The complex interplay between AXL and multiple therapeutic resistance mechanisms has motivated development of rational combination strategies:

- **AXL inhibition + EGFR targeted therapy:** In **non-small cell lung cancer (NSCLC)** models, AXL inhibition with **bemcentinib** reverses resistance to EGFR inhibitors such as osimertinib and erlotinib. This combination addresses a key resistance mechanism where AXL upregulation bypasses EGFR dependency, restoring therapeutic sensitivity. Clinical trials are evaluating this approach (NCT04811176, NCT05468697) with promising preliminary results. [5] [4]
- **AXL inhibition + immunotherapy:** AXL signaling contributes to **immunosuppressive microenvironment** through multiple mechanisms, including upregulation of PD-L1, recruitment of immunosuppressive macrophages, and inhibition of T-cell and NK-cell function. Combining AXL inhibitors with immune checkpoint blockers (anti-PD-1/PD-L1) demonstrates synergistic activity in

preclinical models by reversing EMT-mediated immune evasion and enhancing antitumor immunity. [3] [4]

- **AXL inhibition + chemotherapy:** AXL promotes resistance to multiple chemotherapeutic agents including docetaxel, cisplatin, and cytarabine through enhanced DNA damage repair, reduced reactive oxygen species (ROS) production, and upregulation of anti-apoptotic proteins. Combining AXL inhibitors with chemotherapy sensitizes tumor cells and improves therapeutic responses across various cancer types, including prostate cancer, ovarian cancer, and acute myeloid leukemia. [3]
- **AXL inhibition + epigenetic therapy:** Emerging evidence indicates that **epigenetic modifications** regulate EMP and contribute to therapeutic resistance. Combinations of AXL inhibitors with HDAC or DNMT inhibitors demonstrate enhanced efficacy in preclinical models by reversing EMT-associated transcriptional programs and preventing resistance development. [4]

The following diagram illustrates the strategic targeting of AXL in combination therapies:



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> Strategic targeting of AXL signaling in combination therapies to overcome multiple resistance mechanisms in cancer treatment.

Experimental Approaches for Studying AXL-EMT Axis

In Vitro Methodologies

Cell-based assays form the foundation for investigating AXL-EMT biology and evaluating therapeutic interventions:

- **EMT marker analysis:** Comprehensive assessment of EMT status requires evaluation of both **epithelial markers** (E-cadherin, claudins, occludin, cytokeratins) and **mesenchymal markers** (vimentin, N-cadherin, fibronectin) using techniques including:
 - **Western blotting** and **immunofluorescence** for protein-level quantification and subcellular localization
 - **Quantitative RT-PCR** and **RNA sequencing** for transcriptional profiling
 - **Flow cytometry** for surface marker expression (e.g., loss of E-cadherin)
- **Functional migration and invasion assays:**
 - **Transwell/Boyden chamber assays** with or without Matrigel coating to quantify invasive capacity
 - **Wound healing/scratch assays** to measure collective cell migration
 - **3D spheroid invasion assays** in collagen or Matrigel for more physiologically relevant modeling
 - **Time-lapse microscopy** for single-cell tracking and migration dynamics
- **AXL signaling modulation:**
 - **Genetic approaches:** siRNA/shRNA-mediated knockdown, CRISPR/Cas9 knockout, or overexpression constructs to manipulate AXL expression
 - **Pharmacological inhibition:** Dose-response studies with selective AXL inhibitors (**bemcentinib**, TP-0903) and multi-targeted agents
 - **Ligand stimulation:** Recombinant GAS6 treatment to activate AXL signaling pathway
- **Cancer stem cell characterization:**

- **Tumorsphere formation assays** under non-adherent conditions to evaluate self-renewal capacity
- **Flow cytometry** for stem cell surface markers (CD44, CD133, ALDH activity)
- **Limiting dilution transplantation** in immunocompromised mice to quantify tumor-initiating cell frequency

In Vivo and Translational Research Methods

Animal models and **clinical correlative studies** provide critical insights into AXL-EMT biology in physiologically relevant contexts:

- **Metastasis models:**
 - **Experimental metastasis assays:** Intravenous injection of tumor cells to assess metastatic colonization
 - **Spontaneous metastasis models:** Orthotopic implantation with primary tumor resection to study the complete metastatic cascade
 - **Circulating tumor cell (CTC) analysis:** Monitoring EMT markers in blood samples during disease progression
- **Therapeutic efficacy studies:**
 - **Patient-derived xenografts (PDXs)** that maintain tumor heterogeneity and therapeutic response profiles of original tumors
 - **Genetically engineered mouse models (GEMMs)** with inducible AXL expression or knockout to study causal relationships
 - **Treatment studies** evaluating AXL inhibitors as monotherapy and in combination with standard-of-care agents
- **Translational biomarker development:**
 - **Immunohistochemistry (IHC)** for AXL and EMT marker expression in patient tumor samples
 - **RNA in situ hybridization** to detect AXL mRNA in formalin-fixed paraffin-embedded (FFPE) tissues
 - **Liquid biopsy approaches** to monitor AXL expression in circulating tumor DNA or RNA
 - **Multiplexed imaging** (CODEX, Imaging Mass Cytometry) to spatially resolve AXL expression within tumor microenvironment contexts

Technical Considerations and Validation

Robust investigation of the AXL-EMT axis requires careful attention to methodological details:

- **EMT plasticity challenges:** Given the dynamic nature of EMT, single-timepoint analyses may miss critical transitions. **Longitudinal sampling** and **single-cell approaches** provide more comprehensive understanding of EMP dynamics.
- **Context-dependent effects:** AXL signaling consequences vary across cancer types and microenvironments. Studies should include **multiple validated models** and careful consideration of biological context.
- **Analytical validation:** Antibodies for AXL and EMT markers require thorough validation using appropriate controls (knockdown/knockout cells, recombinant proteins). **Multiple detection methods** should corroborate key findings.
- **Physiological relevance:** **3D culture systems**, **co-culture models** with stromal cells, and **in vivo approaches** provide essential validation of mechanisms identified in conventional 2D cultures.

These experimental approaches, when appropriately applied and interpreted, enable comprehensive dissection of AXL's role in EMT and facilitate translation of findings into clinically relevant therapeutic strategies.

Conclusion and Future Perspectives

The **AXL-EMT axis** represents a critical driver of cancer progression, therapy resistance, and metastatic dissemination across diverse malignancies. Understanding the molecular mechanisms underlying AXL-mediated EMT provides important insights into cancer biology and reveals promising therapeutic opportunities. Future research directions should focus on several key areas:

First, **biomarker development** remains crucial for patient stratification and optimizing AXL-targeted therapies. Identification of reliable biomarkers predictive of AXL dependency, including AXL expression levels, EMT signatures, and functional imaging approaches, will enable more precise patient selection and treatment personalization.

Second, the **dynamic regulation of EMP** in response to therapeutic pressures requires deeper investigation. Understanding how tumor cells adaptively shift along the epithelial-mesenchymal spectrum during treatment may reveal novel therapeutic vulnerabilities and strategies to prevent resistance development.

Third, **innovative therapeutic combinations** that simultaneously target AXL signaling and complementary pathways hold promise for overcoming the redundancy and adaptability of cancer cell signaling networks. Rational combinations based on mechanistic insights rather than empirical approaches will likely yield more durable clinical responses.

Finally, the **role of AXL in tumor microenvironment remodeling** and immunosuppression represents an area of growing therapeutic interest, particularly in the context of immunotherapy combinations. Understanding how AXL inhibition might reprogram the tumor immune microenvironment could unlock enhanced antitumor immunity and improved patient outcomes.

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